N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14775438
InChI: InChI=1S/C16H15N3O2/c20-15-9-5-11-19(15)14-8-2-1-6-12(14)18-16(21)13-7-3-4-10-17-13/h1-4,6-8,10H,5,9,11H2,(H,18,21)
SMILES:
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC14775438

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide -

Specification

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H15N3O2/c20-15-9-5-11-19(15)14-8-2-1-6-12(14)18-16(21)13-7-3-4-10-17-13/h1-4,6-8,10H,5,9,11H2,(H,18,21)
Standard InChI Key NLHQSZQWNIRTCG-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • A pyrrolidinone ring (2-oxopyrrolidin-1-yl), a five-membered lactam known for enhancing bioavailability and metabolic stability.

  • A phenyl group substituted at the ortho position with the pyrrolidinone moiety.

  • A pyridine-2-carboxamide group linked via an amide bond to the phenyl ring.

This arrangement creates a planar scaffold with hydrogen-bonding capabilities, critical for receptor interactions.

Physicochemical Data

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂
Molecular Weight281.31 g/mol
IUPAC NameN-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
logP (Partition Coefficient)2.1 (predicted)

The compound’s moderate lipophilicity (logP ~2.1) suggests favorable membrane permeability, while its polar surface area (78.7 Ų) aligns with guidelines for central nervous system penetration .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Pyrrolidinone Formation: Cyclization of 4-aminobutyric acid derivatives under acidic conditions yields the 2-oxopyrrolidin-1-yl group.

  • Phenyl Substitution: Electrophilic aromatic substitution introduces the pyrrolidinone moiety at the ortho position of aniline.

  • Amide Coupling: Pyridine-2-carboxylic acid is activated (e.g., via HATU) and coupled to the substituted aniline.

A representative reaction scheme is provided:

4-Aminobutyric acidHCl, Δ2-OxopyrrolidineBr2,FeBr31-(2-Bromophenyl)pyrrolidin-2-onePd(dba)₂, XantphosN-[2-(2-Oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide\text{4-Aminobutyric acid} \xrightarrow{\text{HCl, Δ}} \text{2-Oxopyrrolidine} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{1-(2-Bromophenyl)pyrrolidin-2-one} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{N-[2-(2-Oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide}
ParameterBatch ProcessFlow Process
Reaction Time12 h2 h
Yield65%89%
Purity (HPLC)92%99%

Microwave-assisted synthesis further reduces reaction times to 30 minutes while maintaining yields above 85%.

Biological Activity and Mechanism

PD-1/PD-L1 Inhibition

N-[2-(2-Oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide disrupts the PD-1/PD-L1 interaction, a key immune evasion mechanism in cancer. In vitro assays demonstrate:

  • IC₅₀: 12 nM (PD-1/PD-L1 binding inhibition)

  • T-cell Activation: 3-fold increase in IFN-γ secretion at 100 nM.

Comparative studies with pembrolizumab (anti-PD-1 antibody) reveal superior tumor penetration but shorter plasma half-life (4.2 h vs. 216 h).

Pharmacokinetic Profile

ParameterValue
Oral Bioavailability38% (rat)
Plasma Half-life4.2 h
Volume of Distribution1.2 L/kg
Clearance0.3 L/h/kg

Hepatic metabolism via CYP3A4 produces inactive metabolites, necessitating co-administration with CYP inhibitors in clinical settings.

Therapeutic Applications

Oncology

In murine melanoma models, the compound (10 mg/kg, oral) reduced tumor volume by 72% over 21 days, outperforming nivolumab (58% reduction). Synergy with CTLA-4 inhibitors enhanced efficacy to 89%.

Autoimmune Diseases

Paradoxically, low-dose regimens (0.1 mg/kg) ameliorated lupus nephritis in MRL/lpr mice by modulating PD-1+ regulatory T cells, suggesting dose-dependent immunomodulatory effects.

Structural Analogs and SAR Insights

Key Modifications

AnalogPD-1 IC₅₀Solubility (mg/mL)
Parent Compound12 nM0.15
2,3-Difluoro-pyridine variant 8 nM0.09
4-Methoxy-phenyl derivative 45 nM0.32

Fluorination at the pyridine ring (as in ) enhances potency but reduces solubility, while methoxy groups improve solubility at the cost of target affinity .

Future Directions

Clinical Translation

Phase I trials (NCT05432137) initiated in 2024 aim to evaluate safety in non-small cell lung cancer. Preliminary data indicate grade 1–2 fatigue (23%) and rash (17%), with no dose-limiting toxicities observed.

Combination Therapies

Ongoing studies explore synergy with:

  • IDO1 inhibitors: To counteract compensatory immunosuppressive pathways.

  • mRNA vaccines: For antigen-specific T-cell priming.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator